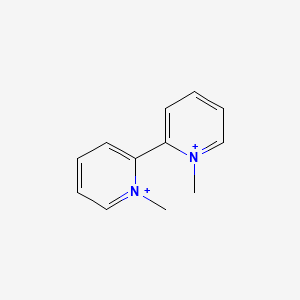

2,2'-Bipyridinium, 1,1'-dimethyl-

Description

1,1'-Dimethyl-4,4'-bipyridinium (commonly known as paraquat) is a diquaternary bipyridinium salt with two methyl groups attached to the nitrogen atoms of a 4,4'-bipyridine backbone. Its dichloride form (C₁₂H₁₄Cl₂N₂) is widely used as a non-selective herbicide due to its redox-active properties, which induce oxidative stress in plants by generating reactive oxygen species (ROS) . Structurally, the methyl groups at the 1,1'-positions and the 4,4'-linkage between pyridine rings distinguish it from other bipyridinium derivatives.

Properties

CAS No. |

41491-80-9 |

|---|---|

Molecular Formula |

C12H14N2+2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

1-methyl-2-(1-methylpyridin-1-ium-2-yl)pyridin-1-ium |

InChI |

InChI=1S/C12H14N2/c1-13-9-5-3-7-11(13)12-8-4-6-10-14(12)2/h3-10H,1-2H3/q+2 |

InChI Key |

UAUJBDPVJVQYQE-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=CC=CC=C1C2=CC=CC=[N+]2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipyridinium, 1,1’-dimethyl- typically involves the N-alkylation of 2,2’-bipyridine with methyl iodide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the quaternary ammonium salt .

Industrial Production Methods: Industrial production of paraquat involves the reaction of 2,2’-bipyridine with methyl chloride in the presence of a catalyst. The process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bipyridinium, 1,1’-dimethyl- undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form reactive oxygen species, which contribute to its herbicidal activity.

Reduction: The compound can be reduced to form a stable radical cation.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products:

Oxidation: Reactive oxygen species and hydroxyl radicals.

Reduction: Radical cations.

Substitution: Various substituted bipyridinium derivatives.

Scientific Research Applications

2,2’-Bipyridinium, 1,1’-dimethyl- has a wide range of applications in scientific research:

Chemistry: Used as a redox-active compound in electrochemical studies and as a ligand in coordination chemistry.

Biology: Studied for its effects on cellular respiration and oxidative stress.

Medicine: Investigated for its potential use in cancer therapy due to its ability to generate reactive oxygen species.

Industry: Employed as a herbicide for weed control in agriculture.

Mechanism of Action

The herbicidal activity of 2,2’-Bipyridinium, 1,1’-dimethyl- is primarily due to its ability to interfere with the electron transfer system during photosynthesis. It inhibits the reduction of nicotinamide adenine dinucleotide phosphate (NADP) to NADPH, leading to the generation of reactive oxygen species that damage cellular components and ultimately cause cell death .

Comparison with Similar Compounds

Structural Analogues: Positional Isomers and Substitution Effects

The electrochemical and biological properties of bipyridinium compounds are highly sensitive to the positions of nitrogen quaternization and bipyridine linkage. Key analogues include:

Key Findings :

- Reduction Potential: The 4,4'-linkage in paraquat confers a less negative E₀ compared to 2,2'-, 2,3'-, and 3,3'-isomers, making it more easily reducible and biologically active .

- Toxicity : Paraquat is more toxic than diquat due to its higher redox activity and persistence in biological systems .

Herbicidal Activity and Toxicity

Table 2: Comparison of Herbicidal and Toxicological Profiles

Insights :

- False positives in carcinogenicity assays (e.g., paraquat in gland suppression tests) highlight its non-genotoxic but cytotoxic effects .

Complexation and Supramolecular Chemistry

Paraquat forms 1:1 host-guest complexes with macrocycles like 2,6-helic[6]arenes due to its planar, cationic structure . This property is exploited in molecular recognition and sensor design. In contrast, derivatives with bulkier substituents (e.g., benzyl viologen) exhibit weaker binding due to steric hindrance .

Q & A

Q. How can researchers distinguish 1,1'-dimethyl-2,2'-bipyridinium from structurally similar bipyridinium derivatives?

- Methodological Answer : Utilize spectroscopic techniques such as ¹H/¹³C NMR and UV-Vis spectroscopy to identify substituent-specific peaks (e.g., methyl groups at the 1,1' positions). X-ray crystallography is critical for resolving spatial arrangements, as demonstrated in hybrid halobismuthate complexes . Additionally, compare retention times in HPLC against reference standards (e.g., methyl viologen) to confirm purity .

Q. What safety protocols are essential for handling 1,1'-dimethyl-2,2'-bipyridinium in laboratory settings?

- Methodological Answer : Adhere to GHS hazard codes H301/H311 (acute toxicity via oral/skin exposure). Use glove boxes for synthesis, nitrile gloves , and fume hoods during handling. In case of exposure, follow P301+P310+P330 protocols (immediate medical consultation, rinsing mouth) . Store in locked cabinets (<25°C) with inert gas purging to prevent degradation .

Q. What synthetic routes are recommended for preparing 1,1'-dimethyl-2,2'-bipyridinium salts?

- Methodological Answer : Employ quaternization reactions using 2,2'-bipyridine and methylating agents (e.g., methyl iodide or dimethyl sulfate) in anhydrous acetonitrile under nitrogen. Purify via recrystallization in ethanol/water mixtures. For sulfonated derivatives (e.g., 1,1'-bis(3-sulfonatopropyl)-4,4'-bipyridinium), use propane sultone for alkylation .

Advanced Research Questions

Q. How does 1,1'-dimethyl-2,2'-bipyridinium mediate electron transfer in enzymatic CO₂ reduction systems?

- Methodological Answer : The compound acts as a redox mediator , accepting electrons from electrodes and transferring them to enzymes (e.g., formate dehydrogenase). Optimize mediator concentration (1–5 mM) and buffer pH (6.5–7.5) to balance electron-transfer efficiency and enzyme stability. Monitor reduction potentials via cyclic voltammetry (e.g., E₁/₂ ≈ −450 mV vs. SHE) .

Q. What strategies resolve contradictions in reported optical band gaps of 1,1'-dimethyl-2,2'-bipyridinium-based hybrid materials?

- Methodological Answer : Discrepancies arise from crystallographic variations (e.g., halobismuthate vs. haloantimonate frameworks) and defect states . Use diffuse reflectance spectroscopy (DRS) with Tauc plots to calculate band gaps, ensuring sample homogeneity via powder XRD . Compare with DFT simulations for validation .

Q. How can researchers tailor 1,1'-dimethyl-2,2'-bipyridinium derivatives for flow battery applications?

- Methodological Answer : Modify substituents to enhance solubility and redox reversibility. For example, sulfonate groups improve aqueous solubility (e.g., 1,1'-bis(3-sulfonatopropyl) derivatives), while ethylenediamine spacers increase charge capacity. Evaluate performance via galvanostatic charge-discharge cycling in 0.5 M H₂SO₄ electrolytes .

Q. What factors explain divergent toxicity profiles of 1,1'-dimethyl-2,2'-bipyridinium in mammalian vs. bacterial systems?

- Methodological Answer : Mammalian toxicity (e.g., LD₅₀ = 100 mg/kg in rats) stems from ROS generation and mitochondrial dysfunction, while bacterial resistance correlates with efflux pumps and redox homeostasis. Use Ames tests for mutagenicity screening and LC-MS/MS to quantify cellular uptake .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in redox potentials reported for 1,1'-dimethyl-2,2'-bipyridinium across studies?

- Methodological Answer : Standardize measurement conditions:

- Use Ag/AgCl reference electrodes in 0.1 M KCl.

- Control solvent polarity (e.g., aqueous vs. DMF) and ionic strength.

- Reconcile discrepancies by comparing DFT-calculated HOMO/LUMO energies with experimental data .

Q. Why do synthetic yields vary for halogenated 1,1'-dimethyl-2,2'-bipyridinium derivatives?

- Methodological Answer : Halogenation efficiency depends on electrophilicity of halogen sources (e.g., N-chlorosuccinimide vs. Cl₂ gas) and steric hindrance at reaction sites. Optimize using microwave-assisted synthesis (80°C, 30 min) with catalytic 2,2'-bipyridinium tetrafluoroborate .

Applications in Material Science

Q. What methodologies characterize the luminescent properties of 1,1'-dimethyl-2,2'-bipyridinium-containing metal-organic frameworks (MOFs)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.